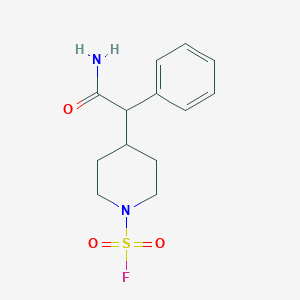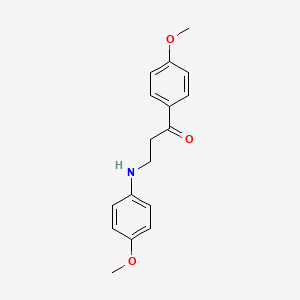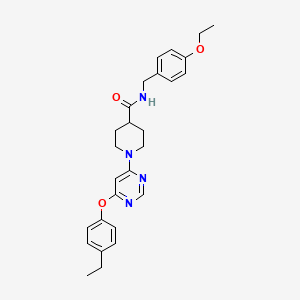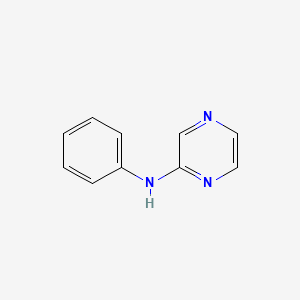
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide, also known as MVEP, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. MVEP belongs to the class of pivalamide derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Variations in Site of Lithiation
N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide and its derivatives have been explored for their unique reactions in organic synthesis, particularly in lithiation processes. Studies have shown variations in the site of lithiation when using different lithium agents, providing valuable insights into synthetic routes for complex organic compounds. For example, lithiation of related N-[2-(4-Methoxyphenyl)ethyl]pivalamide derivatives at low temperatures with n-BuLi in THF followed by reactions with various electrophiles yields high products involving ring substitution. This outcome was unexpected and highlights the molecule's utility in synthesizing ortho-substituted products, opening pathways for further chemical modifications and applications in medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2012).
Supramolecular Chemistry
The molecule and its analogs have been utilized in the study of supramolecular structures and packing motifs. For instance, derivatives of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide have been found to self-assemble into structures that exhibit novel organizational motifs. These structures have implications for the design of new materials with potential applications in nanotechnology, molecular electronics, and photonics. An example is the self-assembly of aryl rings into π-stacked structures surrounded by triple helical networks of hydrogen bonds, suggesting a new mode of organization for columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999).
Metabolism and Pharmacology
On the pharmacological front, derivatives of N-(2-methoxy-2-(3-methoxyphenyl)ethyl)pivalamide have been explored for their potential in correcting defective cellular processing of proteins, as seen in certain genetic disorders. For example, specific derivatives have shown activity in correcting the cellular processing of DeltaF508-CFTR, a protein mutation associated with cystic fibrosis. This activity is linked to the molecule's ability to modulate protein folding and processing pathways, offering a basis for developing novel therapeutic agents for cystic fibrosis and other diseases related to protein misfolding (Yu et al., 2008).
Propiedades
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)14(17)16-10-13(19-5)11-7-6-8-12(9-11)18-4/h6-9,13H,10H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBWVDZYRZEEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2936969.png)
![Isopropyl 2-(allylthio)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936970.png)
![1-(2,4-dichlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2936972.png)






![6-(6-((2-(4-bromophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2936983.png)


![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2936991.png)
